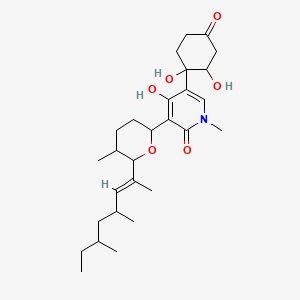

Oxysporidinone

Beschreibung

Eigenschaften

CAS-Nummer |

184871-55-4 |

|---|---|

Molekularformel |

C28H43NO6 |

Molekulargewicht |

489.653 |

IUPAC-Name |

5-(1,2-dihydroxy-4-oxocyclohexyl)-3-[6-[(E)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C28H43NO6/c1-7-16(2)12-17(3)13-19(5)26-18(4)8-9-22(35-26)24-25(32)21(15-29(6)27(24)33)28(34)11-10-20(30)14-23(28)31/h13,15-18,22-23,26,31-32,34H,7-12,14H2,1-6H3/b19-13+ |

InChI-Schlüssel |

CYNJYGDSSURTLH-CPNJWEJPSA-N |

SMILES |

CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3(CCC(=O)CC3O)O)O)C |

Synonyme |

Oxysporidinone |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Biosynthetic Dearomatization Pathway

The oxidative dearomatization of phenolic precursors forms oxysporidinone’s core cyclohexanone moiety. This process involves two enzymes:

-

OsdM : A TenA-like cytochrome P450 that catalyzes phenol ring expansion and fusion with a 4-hydroxy-2-pyridone core, forming a unique [6-5-6] tricyclic system .

-

OsdN : A reductase that performs two successive ene reductions followed by hydroxylation via OsdM, finalizing the hydroxy-substituted cyclohexanone ring .

This pathway highlights the enzymatic versatility of P450s in generating complex polyketide-derived alkaloids.

Acid-Catalyzed Transformations

Treatment of oxysporidinone with p-toluenesulfonic acid (p-TsOH) induces dehydration and cyclization:

These reactions mimic putative biosynthetic steps, supporting the hypothesis that sambutoxin arises from oxysporidinone via acid-mediated rearrangements .

Oxidation Reactions

Oxidative modifications further diversify oxysporidinone’s derivatives:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidation of (−)-1’(6’)-dehydro-4,6′-anhydrooxysporidinone yields (−)-4,2′-anhydrosambutoxin, introducing a fused [5-6] ring system .

-

Enzymatic Hydroxylation : A P450 monooxygenase installs a p-hydroxyphenyl group late in sambutoxin biosynthesis, derived from phenylalanine rather than tyrosine .

Structural Derivatives and Artifacts

Chromatographic or synthetic manipulations yield analogs with altered bioactivity:

These derivatives demonstrate the sensitivity of oxysporidinone’s pyridone core to stereochemical and functional group modifications.

Mechanistic Insights

-

Spin State Modulation : Engineered P450 variants alter heme iron redox potentials (e.g., from low-spin −430 mV to high-spin −290 mV), enabling non-native reactions like cyclopropanation .

-

Substrate Binding : High-spin heme states are critical for electron transfer from NADPH, facilitating oxy-ferrous or ferrous-carbene intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural motifs, bioactivities, and biosynthetic pathways of oxysporidinone and related compounds:

Functional and Mechanistic Insights

- Antifungal Specificity: Oxysporidinone’s [6-5-6] tricyclic system enhances membrane permeability in fungi, while ciclopirox’s chlorinated phenyl group targets iron-dependent enzymes .

- Stereochemical Impact: 6-epi-Oxysporidinone, an epimer of oxysporidinone, shows 10-fold reduced activity against A. fumigatus, underscoring the role of hydroxyl group orientation in bioactivity .

- Toxicity Profile: Sambutoxin, a biosynthetic precursor of oxysporidinone, lacks antifungal effects but acts as a hemorrhagic mycotoxin, highlighting pathway branching points’ functional consequences .

Vorbereitungsmethoden

Role of OsdM in Ring Expansion

OsdM catalyzes the oxidative ring expansion of a phenolic precursor, converting the 4-hydroxy-2-pyridone core into an intermediate with a fused [6-5-6] structure. This reaction proceeds via a radical mechanism, where OsdM abstracts a hydrogen atom from the phenol substrate, enabling dearomatization and subsequent cyclization. The resulting intermediate retains a highly strained cyclohexanone moiety, which is stabilized by hydrogen bonding within the enzyme’s active site.

OsdN-Mediated Ene Reduction

Following ring expansion, OsdN performs two successive ene reductions to saturate the conjugated double bonds in the cyclohexanone ring. This step is essential for establishing the final stereochemistry of oxysporidinone. Kinetic studies indicate that OsdN exhibits strict regioselectivity, targeting only the α,β-unsaturated ketone groups generated by OsdM.

Table 1: Key Enzymatic Steps in Oxysporidinone Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| OsdM | Oxidative ring expansion | Phenolic precursor | Fused [6-5-6] intermediate |

| OsdN | Ene reduction | α,β-Unsaturated ketone | Saturated cyclohexanone derivative |

Laboratory Synthesis Approaches

While biosynthesis remains the primary source of oxysporidinone, laboratory syntheses have been explored to access derivatives and confirm structural assignments.

Biomimetic Synthesis from Fusoxypyridone

A biomimetic route involves treating (−)-fusoxypyridone (1 ) with p-toluenesulfonic acid (p-TsOH) in toluene, yielding (−)-oxysporidinone (2 ) and (−)-sambutoxin (3 ) via acid-catalyzed cyclization. The reaction proceeds through a keto-enol tautomerization, followed by nucleophilic attack of the pyridone nitrogen on the activated carbonyl group.

Reaction Conditions:

Oxidation of Dehydro Derivatives

Dehydrooxysporidinone derivatives, such as (−)-1’(6’)-dehydro-4,6′-anhydrooxysporidinone (4 ), can be oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield anhydrosambutoxin analogs. This method highlights the chemical versatility of oxysporidinone’s scaffold but remains limited to structural analogs rather than the parent compound.

Extraction and Isolation Techniques

Oxysporidinone is predominantly isolated from fungal cultures using activity-guided fractionation.

Fungal Cultivation

Fusarium oxysporum strains are grown on rice medium or potato dextrose agar under static conditions for 21–28 days. Secondary metabolite production is optimized at 25°C with periodic aeration.

Chromatographic Purification

Crude extracts are partitioned using solvent-solvent extraction (ethyl acetate/water) and subjected to sequential chromatography:

Table 2: Isolation Yields from Selected Fusarium Strains

| Strain | Culture Medium | Yield (mg/L) | Purity (%) | Reference |

|---|---|---|---|---|

| F. oxysporum N17B | Rice | 5.0 | >95 | |

| F. oxysporum EPH2RAA | Potato dextrose | 3.2 | 90 |

Structural Characterization and Analysis

The stereochemistry and absolute configuration of oxysporidinone have been resolved through advanced spectroscopic methods.

NMR Spectroscopy

Key NMR assignments for (−)-oxysporidinone (2 ) include:

Optical Rotation and Stereochemical Discrepancies

(−)-Oxysporidinone exhibits [α]D = −68.8 (c 0.3, CH₃OH), contrasting with earlier reports of (+)-oxysporidinone ([α]D = +97) . This discrepancy underscores strain-dependent variations in stereochemistry, necessitating careful configurational analysis during isolation.

Q & A

Q. What experimental methods are commonly used to assess the antifungal and antibacterial activities of Oxysporidinone?

- Methodology : Standard assays include Agar diffusion (qualitative inhibition zone measurement) and Microtitre plate (quantitative MIC/MBC determination). For example, Oxysporidinone exhibited antifungal activity against Candida albicans using Agar diffusion, with results compared to positive controls like amphotericin B .

Q. How is Oxysporidinone structurally characterized, and what spectroscopic techniques are essential for its elucidation?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For instance, (-)-Oxysporidinone’s structure was confirmed via 1D/2D NMR and comparison with literature data . Purity validation requires HPLC or LC-MS .

Q. What protocols are recommended for isolating Oxysporidinone from fungal sources like Fusarium species?

- Methodology : Ethyl acetate extraction followed by silica gel chromatography and preparative HPLC. For example, Fusarium tricinctum was fermented, and metabolites were partitioned using solvent-solvent extraction before purification .

Q. Which microbial strains or cell lines are standard in bioactivity testing for Oxysporidinone?

- Methodology : Common strains include Staphylococcus aureus (antibacterial) and murine macrophage cell lines (anti-inflammatory assays). The Griess assay was used to measure NO inhibition in macrophages, with IC50 values calculated .

Q. How are control groups and variables standardized in cytotoxicity studies of Oxysporidinone?

- Methodology : Use positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical validity. The MTT assay on L5178Y cells requires dose-response curves and error bars for reproducibility .

Advanced Research Questions

Q. How do gene knockout experiments elucidate the biosynthetic pathway of Oxysporidinone?

- Methodology : Knockout of genes like osdM (P450) and osdN (flavin-dependent oxidoreductase) disrupts dearomatization, leading to precursor accumulation (e.g., sambutoxin). This confirms their role in cyclization and oxidation steps .

Q. What strategies resolve contradictions in reported bioactivity data for Oxysporidinone across studies?

- Methodology : Compare assay conditions (e.g., microbial strain variability, compound concentration). For example, discrepancies in IC50 values may arise from differences in cell line sensitivity or solvent systems .

Q. How can comparative genomics identify regulatory elements in Oxysporidinone-producing fungi?

- Methodology : Analyze pathway-specific regulators (e.g., osdL) across Fusarium species. Overexpression of osdL activates the osd cluster, enabling heterologous expression studies to confirm regulatory mechanisms .

Q. What role do P450 enzymes play in modifying Oxysporidinone’s bioactivity?

Q. How are novel Oxysporidinone derivatives validated for identity and purity in synthetic studies?

- Methodology : Multi-step validation via HR-MS, NMR, and X-ray crystallography. Purity ≥95% is confirmed via HPLC, and bioactivity is tested against parental compounds to assess structure-activity relationships .

Methodological Considerations

- Data Analysis : Use statistical tools (t-tests, ANOVA) for bioactivity comparisons. For example, error bars in MTT assays should represent standard deviations from triplicate experiments .

- Reproducibility : Detailed experimental sections must include strain IDs, growth conditions, and instrument parameters to enable replication .

- Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundancy. Raw data should be archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.